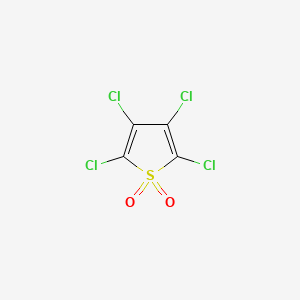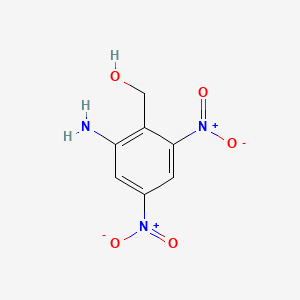![molecular formula C13H10ClNO2S B1621497 1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene CAS No. 866132-59-4](/img/structure/B1621497.png)
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene
Overview
Description
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene, also known as 4-chloro-2-nitrobenzenesulfonyl chloride, is a synthetic compound that can be used in a variety of scientific experiments. It is a colorless, crystalline solid that is soluble in water and organic solvents. This compound has been used in a variety of scientific experiments, including biochemical and physiological studies.
Scientific Research Applications
-
Scientific Field: Analytical Chemistry
- Application : This compound is similar to 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid, which is used in analytical chemistry and separation techniques .
- Method of Application : The specific methods of application are not provided by the manufacturer, Sigma-Aldrich .
- Results or Outcomes : The outcomes of using this compound in analytical chemistry and separation techniques are not specified .
-
Scientific Field: Medicinal Chemistry
- Application : A compound with a similar structure, 8-Hydroxyquinoline derivatives, has been synthesized and evaluated for its antibacterial activities .
- Method of Application : The compound was synthesized using a mixture of the substituted p-benzaldehyde, methyl 2-cyanoacetate, and calcium carbonate in absolute ethanol .
- Results or Outcomes : The synthesized compounds showed a remarkable inhibitory effect on the growth of the majority of the tested bacterial strains .
-
Scientific Field: Radiolabelling in Biochemistry
- Application : A novel 4-[4-(pentafluoro-λ⁶-sulfanyl)phenyl]-1,2,4-triazole-3,5-dione was synthesized as a potential [18F]radio-prosthetic group for radiolabelling peptides and proteins .
- Method of Application : The specific methods of application are not provided .
- Results or Outcomes : Preliminary conjugation tests revealed the rapid hydrolysis of the compound under semi-aqueous conditions .
-
Scientific Field: Organic Chemistry
- Application : A compound with a similar structure, 1-chloro-2,4-dinitrobenzene, is used in nucleophilic aromatic substitution reactions .
- Method of Application : The displacement of chloride ion from 1-chloro-2,4-dinitrobenzene by dimethylamine occurs readily in ethanol solution at room temperature .
- Results or Outcomes : The reaction results in the replacement of the chloride ion with dimethylamine .
-
Scientific Field: Proteomics Research
- Scientific Field: Organic Synthesis
- Application : A compound with a similar structure, 2-[(4-Chloro-2-nitrophenyl)sulfanyl]acetic acid, is used in organic synthesis .
- Method of Application : The specific methods of application are not provided by the manufacturer, Sigma-Aldrich .
- Results or Outcomes : The outcomes of using this compound in organic synthesis are not specified .
properties
IUPAC Name |
1-chloro-2-[(4-nitrophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJLAFGWFMNEPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363329 | |
| Record name | 7W-0016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-{[(4-nitrophenyl)sulfanyl]-methyl}benzene | |
CAS RN |
866132-59-4 | |
| Record name | 7W-0016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2-{[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B1621422.png)




![2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1621433.png)
![N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1621435.png)

